molecular formula C11H13BrN2O2 B2355221 2-bromo-N-cyclopentyl-4-nitroaniline CAS No. 477857-13-9

2-bromo-N-cyclopentyl-4-nitroaniline

Cat. No.: B2355221
CAS No.: 477857-13-9
M. Wt: 285.141
InChI Key: DOOOOVMWFSSHHK-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopentyl-4-nitroaniline is a chemical compound with the molecular formula C11H13BrN2O2 . It has a molecular weight of 285.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrN2O2/c12-10-7-9 (14 (15)16)5-6-11 (10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 . This code provides a specific description of the molecule’s structure. For a visual representation of the molecule, it is recommended to use specialized software or databases that can interpret this InChI code.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.3±32.0 °C and a predicted density of 1.569±0.06 g/cm3 . The pKa is predicted to be -0.51±0.20 .

Scientific Research Applications

Phase Diagram and Thermodynamic Studies

  • Phase Equilibria in Organic Systems : Research conducted by Reddi et al. (2012) on urea–4-bromo-2-nitroaniline systems revealed significant miscibility gaps, formation of eutectic and monotectic compositions, and detailed thermodynamic parameters. The study provided insights into the solid solution formation of 4-bromo-2-nitroaniline in urea and its influence on various thermodynamic factors (Reddi et al., 2012).

Synthesis and Chemical Transformation

  • Synthesis of Related Compounds : The work by S. Xue (1999) explored the preparation of 4 Bromo 1,2 phenylenediamine, a related compound, providing insights into its synthesis methods and potential applications (Xue, 1999).
  • Schiff Base Synthesis and Applications : Zulfiqar et al. (2020) reported the green synthesis of a Schiff base compound related to 4-bromo-2-nitroaniline, highlighting its potential applications in medicine and agriculture, particularly as a urease inhibitor (Zulfiqar et al., 2020).
  • Novel Synthesis Methods : Li Zi-ying (2008) developed an optimized process for synthesizing 2-Bromo-4-nitrophenol, demonstrating the efficacy of the method for commercial production and its relevance to the chemical transformations of similar compounds (Li Zi-ying, 2008).

Environmental and Catalytic Applications

  • Anaerobic Degradation in Environmental Contexts : Research by H. D. Duc (2019) on the anaerobic degradation of 2-chloro-4-nitroaniline by certain microbial strains provided valuable insights into environmental remediation processes, relevant to similar nitroaniline compounds (Duc, 2019).
  • Catalytic Reduction for Wastewater Treatment : Studies like those by Jianxun Zhao et al. (2019) on the catalytic reduction of nitro compounds for wastewater treatment offer perspectives on the environmental applications of related nitroaniline compounds (Zhao et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

2-bromo-N-cyclopentyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-7-9(14(15)16)5-6-11(10)13-8-3-1-2-4-8/h5-8,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOOOVMWFSSHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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